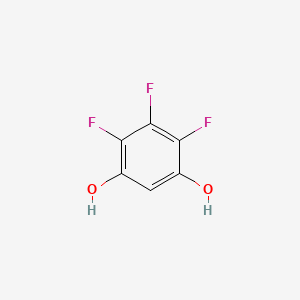

4,5,6-Trifluorobenzene-1,3-diol

Description

The Strategic Role of Fluorine in Organic Synthesis and Materials Science

Fluorine, the most electronegative element, plays a pivotal role in modern chemistry and materials science. numberanalytics.comnumberanalytics.comnih.gov Its incorporation into organic molecules can dramatically alter their physical, chemical, and biological properties. lew.ro The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and oxidative stability to fluorinated compounds. numberanalytics.comnih.govlew.ro This stability is a key reason for their use in high-performance materials, including fluoropolymers like polytetrafluoroethylene (PTFE) and perfluoropolyethers used as high-performance lubricants. lew.ro

In organic synthesis, the introduction of fluorine can modulate the electronic properties of a molecule, influencing its reactivity and intermolecular interactions. acs.org Fluorine's high electronegativity often leads to increased lipophilicity and bioavailability in drug candidates, making organofluorine chemistry a cornerstone of pharmaceutical and agrochemical research. numberanalytics.comresearchgate.net Approximately 20% of all pharmaceuticals contain fluorine. researchgate.net Furthermore, the unique properties of fluorinated materials, such as water and oil repellency and low surface tension, make them indispensable in a vast range of applications, from protective coatings and surfactants to advanced electronic components. numberanalytics.comresearchgate.netnih.govrsc.org

Table 1: Comparison of Key Atomic and Bonding Properties: Hydrogen vs. Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Significance for Organic Molecules |

|---|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine is a relatively small substituent, sterically similar to a hydrogen atom. lew.ro |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | The high electronegativity of fluorine creates strong bond dipoles and alters the electronic nature of the molecule. nih.gov |

| Bond Dissociation Energy (R-CH₃ vs R-CF₃) | ~439 kJ/mol (H-CH₃) | ~548 kJ/mol (F-CF₃) | The C-F bond is exceptionally strong, leading to high thermal and chemical stability. nih.govlew.ro |

Significance of Benzene-1,3-diol (Resorcinol) Scaffolds in Chemical Research

Benzene-1,3-diol, commonly known as resorcinol (B1680541), is a fundamental aromatic diol with a rich history in chemical synthesis. wikipedia.org First prepared in 1864, it serves as a versatile building block for a wide array of more complex molecules. wikipedia.org The two hydroxyl groups at the meta positions activate the aromatic ring towards electrophilic substitution, directing incoming groups to the 2, 4, and 6 positions. This high reactivity makes it a key precursor in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. nih.gov

One of the most significant industrial applications of resorcinol is in the production of wood adhesives, specifically resorcinol-formaldehyde (RF) resins, which are known for their strength and durability. nih.gov It is also a critical component in the rubber industry for promoting adhesion between rubber and reinforcing fibers in tires and other products. nih.gov In organic synthesis, the resorcinol moiety is found in numerous natural products and is used to construct larger, more complex frameworks, such as in the synthesis of fluorescein (B123965) dyes by reacting it with phthalic anhydride (B1165640). acs.orgwpmucdn.com

Table 2: Selected Physical and Chemical Properties of Benzene-1,3-diol (Resorcinol)

| Property | Value |

|---|---|

| Chemical Formula | C₆H₆O₂ |

| Molar Mass | 110.111 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 110 °C (230 °F; 383 K) |

| Boiling Point | 277 °C (531 °F; 550 K) |

| Solubility in water | 110 g/100 mL at 20 °C |

| Acidity (pKa) | 9.15 |

Data sourced from references wikipedia.orgnih.govnih.gov.

Structural and Electronic Perturbations Induced by Polyfluorination in Aromatic Systems

The introduction of multiple fluorine atoms onto an aromatic ring—a process known as polyfluorination—causes significant perturbations in the molecule's structure and electronic properties. The high electronegativity of fluorine atoms withdraws electron density from the aromatic π-system, making the ring electron-deficient. This electronic perturbation has profound consequences for the molecule's reactivity. For instance, polyfluorinated benzenes are susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is typically difficult for the parent benzene (B151609) molecule. acs.orgnih.gov

This electron-withdrawing effect also lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). Furthermore, the fluorine atoms can influence the acidity of other functional groups on the ring. In the case of hydroxylated aromatics, polyfluorination generally increases the acidity of the phenolic protons due to the inductive stabilization of the resulting phenoxide anion. The presence of multiple C-F dipoles also creates a unique molecular quadrupole moment, which can influence crystal packing and intermolecular interactions. These combined electronic and structural changes allow for the fine-tuning of material properties, which is exploited in the design of liquid crystals, polymers, and other advanced materials. acs.orgmdpi.com

Defining the Research Context for 4,5,6-Trifluorobenzene-1,3-diol within Fluorinated Aromatic Chemistry

The compound this compound represents a specific and intriguing molecular architecture within the family of fluorinated aromatic diols. It combines the well-established resorcinol scaffold with a dense arrangement of three vicinal fluorine atoms on the carbons between the two hydroxyl groups. This unique substitution pattern positions it as a subject of significant research interest for several reasons.

First, the strong electron-withdrawing nature of the three fluorine atoms is expected to dramatically increase the acidity of the two phenolic hydroxyl groups compared to unsubstituted resorcinol. This enhanced acidity could make it a valuable component in the design of novel polymers, catalysts, or pH-sensitive probes. Second, the substitution pattern deactivates the 4, 5, and 6 positions to electrophilic attack while potentially activating the sole remaining ring proton at the 2-position for certain reactions like metalation.

The synthesis of such highly substituted fluorinated resorcinols can be challenging. A potential synthetic route could involve the multi-step transformation of polyfluoronitrobenzenes, similar to methods developed for other fluororesorcinol isomers. acs.org For example, a reaction sequence might involve nucleophilic bis-methoxide addition to a suitable polyfluoronitrobenzene, followed by reduction of the nitro group, diazotization, and finally demethylation to yield the target diol. acs.org The specific arrangement in this compound offers a unique platform to study the interplay between strong hydrogen bonding from the hydroxyl groups and the powerful inductive effects of a contiguous polyfluorinated segment.

Table 3: Calculated Properties of 2,4,6-Trifluorobenzene-1,3-diol (Note: 2,4,6-Trifluorobenzene-1,3-diol is the IUPAC-preferred name for the same structure as this compound)

| Property | Value |

|---|---|

| Chemical Formula | C₆H₃F₃O₂ |

| Molecular Weight | 164.08 g/mol |

| PubChem CID | 45119170 |

| XLogP3-AA (Predicted Lipophilicity) | 1.4 |

| Predicted pKa (Strongest Acidic) | 6.5 |

Data sourced from reference nih.gov.

Current Research Trends in Highly Fluorinated Hydroxylated Aromatics

Current research in the field of highly fluorinated hydroxylated aromatics is focused on both the development of novel synthetic methodologies and the exploration of their applications in functional materials and life sciences. Scientists are actively seeking more efficient and regioselective methods to synthesize these complex molecules. researchgate.net For instance, sequential nucleophilic aromatic substitution (SNAr) reactions on readily available polyfluorinated starting materials are being explored to create asymmetrically substituted fluorinated phenols and resorcinols. acs.orgnih.gov

A major trend is the incorporation of these fluorinated building blocks into larger functional systems. Fluorinated resorcinols have been used to synthesize novel fluorescent dyes, such as fluorinated fluoresceins, which exhibit enhanced photostability and lower pKa values, making them superior probes for biological imaging. acs.org In materials science, the unique properties conferred by fluorine—such as thermal stability, chemical resistance, and modified electronic characteristics—are being harnessed to create new high-performance polymers, liquid crystals, and polyimides for the electronics industry. mdpi.com The search for new fluorinated aromatic diols is driven by the goal of creating molecules with precisely tailored properties for specialized applications, from advanced coatings to active pharmaceutical ingredients. researchgate.net

Structure

3D Structure

Properties

CAS No. |

224434-11-1 |

|---|---|

Molecular Formula |

C6H3F3O2 |

Molecular Weight |

164.08 g/mol |

IUPAC Name |

4,5,6-trifluorobenzene-1,3-diol |

InChI |

InChI=1S/C6H3F3O2/c7-4-2(10)1-3(11)5(8)6(4)9/h1,10-11H |

InChI Key |

OOFHBQLZJOOWCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1O)F)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,5,6 Trifluorobenzene 1,3 Diol

Foundational Approaches to Fluorinated Aromatic Compound Synthesis

The construction of fluorinated aromatic molecules requires precise control over the introduction of both fluorine and other functional groups. The interplay between these groups dictates the reactivity and regiochemistry of each synthetic step.

Regioselective Fluorination Techniques Applied to Benzene (B151609) Derivatives

Achieving specific substitution patterns (regioselectivity) is a central challenge in organofluorine chemistry. Several strategies have been developed to introduce fluorine atoms at desired positions on a benzene ring.

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine (F⁺) source to an electron-rich aromatic ring. Reagents like Selectfluor (F-TEDA-BF₄) are commonly employed for this purpose. nih.gov However, direct electrophilic fluorination of simple benzene derivatives can be difficult to control and may lead to mixtures of products. cas.cn The directing effects of existing substituents on the ring are crucial for achieving regioselectivity.

Nucleophilic Fluorination: In contrast, nucleophilic fluorination involves the displacement of a leaving group (such as another halogen) by a fluoride (B91410) anion (F⁻). The Halex (halogen exchange) process is an industrial-scale example, though it typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack. The low solubility and high basicity of simple fluoride salts like potassium fluoride (KF) can present challenges, often requiring the use of crown ethers or specialized reagents to enhance reactivity.

Transition-Metal-Free Fluorination: Modern methods have emerged that avoid harsh conditions or expensive catalysts. One such technique involves the use of wet tetra-n-butylammonium fluoride (TBAF·3H₂O) as both a base and a fluorine source for the direct fluorination of certain benzene derivatives, yielding products with high regioselectivity under optimized conditions. organic-chemistry.orgacs.orgnih.gov

Table 1: Comparison of General Fluorination Techniques

| Technique | Fluorine Source | Typical Substrate | Key Features | Source |

|---|---|---|---|---|

| Electrophilic Fluorination | Electrophilic (F⁺), e.g., Selectfluor | Electron-rich aromatics | Driven by directing groups; can be used for C-H fluorination. | nih.govcas.cn |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic (F⁻), e.g., KF, CsF | Electron-poor aromatics (activated) | Requires good leaving group and activating groups (e.g., -NO₂). | |

| Transition-Metal-Free Fluorination | e.g., TBAF·3H₂O | Specific functionalized derivatives | Offers high regioselectivity under milder, metal-free conditions. | organic-chemistry.orgnih.gov |

Introduction of Hydroxyl Functionalities onto Fluorinated Aromatic Cores

Once a fluorinated aromatic core is established, hydroxyl groups can be introduced through several methods. The strong electron-withdrawing nature of fluorine atoms significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): Highly fluorinated arenes are primed for SNAr reactions. nih.gov The C-F bonds can be targeted by strong oxygen-containing nucleophiles, such as hydroxides or alkoxides, to form phenols or aryl ethers, respectively. mdpi.comnih.gov This method is highly effective for synthesizing polyfunctional compounds where the fluorine atoms activate the ring towards substitution.

Hydrolysis of Precursors: The hydrolysis of corresponding halogenated or other functionalized derivatives can serve as a route to introduce hydroxyl groups. smolecule.com For example, a trifluoromethyl group can be hydrolyzed under specific conditions to a carboxylic acid, which can then be further manipulated. nist.gov

C-H Activation and Oxidation: Advanced catalytic systems enable the direct conversion of C-H bonds to C-O bonds. A notable example involves the iridium-catalyzed borylation of a C-H bond on a fluorinated arene, such as 1,3,5-trifluorobenzene. The resulting borylated intermediate is then oxidized (e.g., with oxone) to yield the corresponding phenol (B47542), providing a modern and selective route to hydroxylation. nih.gov

Specific Synthetic Pathways to 4,5,6-Trifluorobenzene-1,3-diol

The synthesis of the target molecule can be envisioned through several strategic approaches, leveraging both foundational reactions and modern catalytic systems.

Multistep Synthesis from Readily Available Fluorinated Precursors

Complex aromatic compounds are often built through sequential, step-by-step modification of a more readily available starting material. A representative strategy in aromatic fluorocarbon chemistry involves starting with a highly fluorinated, commercially available precursor and systematically transforming its functional groups. For instance, the synthesis of 1,2,3,4-tetrafluorobenzene (B1293379) was achieved from 2-chloroheptafluorotoluene in a two-step process. nist.gov This involved the high-temperature hydrolysis of the trifluoromethyl group to an acid fluoride, followed by decarboxylation and catalytic reduction to remove the chlorine atom. nist.gov A similar multistep logic could be applied to synthesize this compound, starting from a different, appropriately substituted fluorinated toluene (B28343) or benzene derivative.

Table 2: Example of a Multistep Pathway in Fluorinated Aromatic Synthesis

| Step | Reactant | Reagents/Conditions | Product | Source |

|---|---|---|---|---|

| 1 | 2-Chloroheptafluorotoluene | Alumina and steam (high temp.) | 2,3,4,5-Tetrafluorochlorobenzene | nist.gov |

| 2 | 2,3,4,5-Tetrafluorochlorobenzene | H₂, 10% Palladium on charcoal (280°C) | 1,2,3,4-Tetrafluorobenzene | nist.gov |

Strategies Involving Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatics

Nucleophilic aromatic substitution is a powerful tool for the synthesis of polyfunctional fluoroaromatics. nih.gov The high electronegativity of fluorine atoms renders polyfluoroarenes electron-deficient and thus susceptible to attack by nucleophiles. nih.gov

In this context, a plausible route to this compound would involve the SNAr reaction on a more highly fluorinated benzene ring, such as 1,2,3,5-tetrafluorobenzene (B1583067) or pentafluorobenzene. By treating these substrates with a source of hydroxide (B78521) (e.g., NaOH or KOH) under controlled conditions, one or more fluorine atoms can be selectively replaced by hydroxyl groups. The regioselectivity of the substitution is dictated by the electronic stabilization of the intermediate Meisenheimer complex, with substitution often occurring at the para-position to an existing fluorine atom. nih.govresearchgate.net A sequential, two-step substitution could be employed to introduce the two hydroxyl groups at the 1 and 3 positions.

Advanced Catalytic Methods in Polyfluorinated Diol Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity under mild conditions. Photocatalysis, in particular, has emerged as a powerful strategy for the functionalization of aromatic compounds.

Visible-light photoredox catalysis, often employing ruthenium or iridium complexes, can facilitate the generation of radical species that engage in C-H functionalization or coupling reactions. mdpi.com These methods have been developed for the introduction of various fluorinated motifs onto aromatic and heteroaromatic rings. mdpi.comthieme-connect.de While many examples focus on fluoroalkylation, the underlying principles of catalytic C-H activation are applicable to the introduction of other functionalities. For instance, the catalytic borylation/oxidation sequence mentioned previously represents a sophisticated method for synthesizing polyfluorinated phenols. nih.gov The development of catalytic systems capable of directly and selectively dihydroxylating a fluorinated benzene core remains a frontier in the field, promising more efficient and environmentally benign pathways to compounds like this compound. google.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The synthesis of this compound is not widely documented, necessitating the adaptation of methodologies developed for analogous polyfluorinated resorcinols. A plausible and efficient route commences with a highly fluorinated starting material, such as 1,2,3,5-tetrafluorobenzene, and proceeds through a two-step sequence involving nucleophilic aromatic substitution (SNAr) to introduce methoxy (B1213986) groups, followed by demethylation to yield the final diol. The optimization of each step is critical for achieving high yields and purity.

The initial and most crucial step is the regioselective di-substitution of a polyfluorinated benzene ring with methoxide (B1231860) ions. The reactivity of polyfluoroarenes towards nucleophiles is well-established, with fluorine atoms activating the ring for substitution. nih.govyoutube.com The choice of solvent and base is paramount in controlling the reaction rate and minimizing side products.

A typical optimization process for the nucleophilic aromatic substitution of a polyfluorinated benzene with sodium methoxide would involve screening various solvents and temperatures. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the solubility of the reactants and facilitate the substitution. nih.govresearchgate.net The reaction temperature is another critical parameter to control, as higher temperatures can lead to undesired side reactions or polysubstitution.

The subsequent demethylation of the resulting dimethoxy intermediate is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). The optimization of this step involves controlling the stoichiometry of the demethylating agent and the reaction temperature to ensure complete cleavage of the methyl ethers without degrading the sensitive polyfluorinated ring.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Dimethoxylation | 1,2,3,5-Tetrafluorobenzene | Sodium Methoxide (2.2 equiv.) | DMF | 80 | 12 | ~75-85 |

| 2. Demethylation | 1,3-Dimethoxy-4,5,6-trifluorobenzene | Boron Tribromide (2.5 equiv.) | Dichloromethane | -78 to rt | 6 | ~85-95 |

Table 1: Plausible Optimized Reaction Conditions for the Synthesis of this compound. Note: These are hypothetical values based on analogous reactions reported in the literature for similar polyfluorinated compounds.

Further refinement of these conditions, such as the use of microwave irradiation, could potentially shorten reaction times and improve yields, as has been observed in other nucleophilic aromatic substitution reactions. beilstein-journals.org

Purification and Isolation Techniques for Polyfluorinated Aromatic Diols

The purification of polyfluorinated aromatic diols like this compound presents unique challenges due to their physical properties, including high crystallinity and potential for strong intermolecular interactions. A multi-step purification strategy is often necessary to achieve high purity.

Initial purification of the crude product typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is followed by extraction into a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether.

Crystallization is a primary technique for purifying solid polyfluorinated compounds. The choice of solvent is critical and is often determined empirically. A solvent system that allows for good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. For polyfluorinated diols, solvent mixtures such as hexane (B92381)/ethyl acetate or toluene can be effective.

Column chromatography is a versatile and widely used method for the separation of polyfluorinated compounds from reaction byproducts and isomers. Due to the polar nature of the hydroxyl groups, normal-phase chromatography on silica (B1680970) gel is a common approach. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, allows for the separation of compounds with different polarities. For more challenging separations, specialized fluorinated stationary phases can offer unique selectivity for fluorinated analytes. oup.comchromatographyonline.com

| Technique | Stationary Phase | Mobile Phase System | Separation Principle |

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Polarity |

| Reverse-Phase HPLC | C18 or Fluorinated Phase | Acetonitrile/Water (with optional acid modifier) | Hydrophobicity/Fluorophilicity |

| Crystallization | N/A | Toluene or Hexane/Ethyl Acetate | Differential Solubility |

Table 2: Common Purification Techniques for Polyfluorinated Aromatic Diols.

The purity of the final product is typically assessed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformation Mechanisms of 4,5,6 Trifluorobenzene 1,3 Diol

Influence of Fluorine Atoms on the Aromatic Ring’s Electronic Density and Reactivity

The presence of three fluorine atoms on the benzene (B151609) ring significantly alters its electronic landscape and subsequent reactivity. This is primarily due to the strong electronegativity of fluorine, which sets in motion powerful inductive and resonance effects.

Inductive and Resonance Effects of Trifluorination

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. vaia.com This effect decreases the electron density of the ring, making it less susceptible to electrophilic attack. vaia.comnumberanalytics.com The trifluoromethyl group, for instance, is known to pull electrons away from the carbon atom it is attached to, which in turn withdraws electron density from the entire benzene ring. minia.edu.eg

Impact on Aromatic Electrophilic Substitution Reactivity

The reduced electron density in the aromatic ring of 4,5,6-Trifluorobenzene-1,3-diol deactivates it towards electrophilic aromatic substitution reactions. vaia.comnumberanalytics.com Electrophiles, which are electron-seeking species, are less attracted to the electron-poor ring. However, the two hydroxyl groups on the ring are strong activating groups. byjus.combdu.ac.in They donate electron density to the ring through a powerful resonance effect, which can stabilize the intermediate carbocation (arenium ion) formed during electrophilic attack. byjus.comlibretexts.org This activating effect is most pronounced at the ortho and para positions relative to the hydroxyl groups. byjus.com

Reactions at the Hydroxyl Functionalities of this compound

The hydroxyl groups of this compound are key sites of chemical reactivity, participating in a variety of transformations.

Nucleophilic Reactivity of the Hydroxyl Groups

The hydroxyl groups of phenols are generally considered poor leaving groups for nucleophilic substitution reactions. libretexts.org However, they can be converted into better leaving groups, for instance, by forming aryl fluorosulfonate intermediates. researchgate.netnih.gov This allows for subsequent nucleophilic attack to replace the hydroxyl group. The electron-withdrawing nature of the fluorine atoms in this compound would likely make the hydroxyl groups more acidic compared to non-fluorinated phenols, facilitating the formation of phenoxide ions in the presence of a base. These phenoxide ions are more nucleophilic and can participate in various reactions.

Esterification and Etherification Mechanisms

The hydroxyl groups of this compound can undergo esterification and etherification reactions. Esterification would typically involve reacting the diol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst. The mechanism involves nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Etherification can be achieved through reactions like the Williamson ether synthesis, where the phenoxide ion, generated by treating the diol with a base, acts as a nucleophile and attacks an alkyl halide. The presence of electron-withdrawing fluorine atoms can influence the rate and efficiency of these reactions by affecting the acidity of the hydroxyl groups and the nucleophilicity of the resulting phenoxide ions.

Oxidation Pathways for Aromatic Diols in Fluorinated Contexts

Aromatic diols, also known as benzenediols, can be oxidized. wikipedia.org The oxidation of diols can lead to the formation of various products, including quinones or, with cleavage of the ring, carboxylic acids. In some cases, the oxidation of diols can lead to the formation of lactones through oxidative cyclization. nih.govyoutube.com For instance, the oxidation of certain diols with reagents like Selectfluor and sodium bromide can yield lactones, where a transient lactol is formed and then further oxidized. nih.gov The presence of fluorine atoms on the aromatic ring can influence the oxidation potential of the diol and the stability of the resulting products. numberanalytics.com Fluorinated compounds often exhibit increased resistance to oxidation. numberanalytics.com

Reactivity of the Trifluorinated Benzene Ring

The trifluorinated benzene core of this compound is the site of several key chemical transformations. The fluorine atoms significantly influence the electron density of the ring, making it susceptible to certain types of reactions while potentially hindering others.

The hydrogenation of the benzene ring in fluorinated phloroglucinol (B13840) derivatives has been demonstrated as a method to produce highly functionalized, non-aromatic cyclic compounds. Specifically, the precursor 2,4,6-trifluorophloroglucinol, after protection of the hydroxyl groups as methoxy (B1213986) ethers, undergoes a facial-selective hydrogenation. nih.gov This reaction, catalyzed by a rhodium–cyclic (alkyl)(amino)carbene (Rh-CAAC) complex under a hydrogen atmosphere, yields the corresponding all-cis-trifluorocyclohexane-trimethoxy derivative. nih.gov

The reaction proceeds with a notable degree of stereocontrol, affording the all-cis isomer as the major product. This selectivity is attributed to the directing effect of the substituents and the nature of the catalyst. However, the reaction can be slow and may result in a mixture of the desired product and recovered starting material, alongside some partially hydrogenated or defluorinated byproducts. nih.gov

Table 1: Conditions for the Hydrogenation of a Protected Trifluorophloroglucinol Derivative nih.gov

| Starting Material | Catalyst | Pressure | Temperature | Duration | Product | Yield |

| 1,3,5-trimethoxy-2,4,6-trifluorobenzene | Rh-CAAC | 60 bar H₂ | 50 °C | 14 days | all-cis-1,3,5-trimethoxy-2,4,6-trifluorocyclohexane | 20-40% |

This transformation highlights a key reactivity pathway of the trifluorinated benzene ring, demonstrating its capacity to be reduced to a cyclohexane (B81311) scaffold while retaining the fluorine substituents, which can be valuable for the synthesis of complex aliphatic molecules. nih.gov

While direct cross-coupling of the C-OH bonds of this compound is challenging, its derivatization into more reactive species, such as triflates or halides, opens up a wide array of possibilities for palladium-catalyzed cross-coupling reactions. The hydroxyl groups can be converted to triflate groups (-OTf), which are excellent leaving groups in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.commdpi.com

In the context of a Suzuki-Miyaura coupling, a di-triflate derivative of this compound would be expected to react with a variety of organoboron reagents in the presence of a palladium catalyst and a base. The choice of ligands for the palladium catalyst is crucial and can influence the efficiency and selectivity of the reaction. sigmaaldrich.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. sigmaaldrich.com

The general order of reactivity for aryl electrophiles in palladium-catalyzed cross-couplings is I > Br > OTf >> Cl. nih.gov The electron-withdrawing fluorine atoms on the benzene ring can also influence the reactivity of the C-OTf bond, potentially making it more susceptible to oxidative addition to the palladium(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates

| Aryl Triflates | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature |

| General Aryl-OTf | Aryl-B(OH)₂ | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 °C |

| General Aryl-OTf | Vinyl-B(OR)₂ | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 80 °C |

This table presents generalized conditions for Suzuki-Miyaura couplings of aryl triflates and is intended to be representative of the types of conditions that would be applicable to a derivatized this compound.

The regioselectivity of functionalizing the this compound ring is a complex interplay between the directing effects of the hydroxyl and fluorine substituents. The hydroxyl groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. However, the positions ortho and para to the hydroxyl groups are already substituted with fluorine atoms.

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing fluorine atoms activate the ring towards attack by nucleophiles. The regiochemical outcome of such reactions on polyfluorinated aromatic compounds can often be rationalized by considering the stability of the intermediate Meisenheimer complex. In some polyfluorinated systems, substitution occurs preferentially at the carbon atom that leads to the most stable intermediate, which is often influenced by the ability of the substituents to stabilize the negative charge. nih.gov For instance, in related tetrafluorinated systems, substitution patterns can be highly dependent on the nature of the nucleophile and the other substituents present on the ring. nih.gov

Mechanistic Studies of Key Reactions Involving this compound

The mechanisms of the key reactions involving this compound are generally well-understood from studies of related compounds.

For the palladium-catalyzed cross-coupling reactions , the generally accepted mechanism involves a catalytic cycle that begins with the oxidative addition of the derivatized this compound (e.g., as a triflate) to a palladium(0) complex. This is followed by transmetalation with the organometallic reagent (e.g., an organoboron compound in a Suzuki-Miyaura reaction) to form a diorganopalladium(II) complex. The final step is reductive elimination from this complex to yield the cross-coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.comnih.gov The rate-limiting step can vary depending on the specific reactants and conditions but is often either the oxidative addition or the transmetalation.

In the case of the hydrogenation of the aromatic ring , the mechanism is dependent on the catalyst used. For the Rh-CAAC catalyzed hydrogenation of the protected trifluorophloroglucinol, the reaction likely proceeds through the coordination of the aromatic ring to the rhodium center, followed by the sequential addition of hydrogen atoms to the ring in a stereocontrolled manner, leading to the all-cis product. nih.gov The facial selectivity is guided by the interaction of the substrate with the catalyst's chiral environment.

Derivatization Strategies for 4,5,6 Trifluorobenzene 1,3 Diol and Its Derivatives

Purpose and Scope of Derivatization in Chemical Research

Derivatization is a fundamental technique in chemical research, utilized to modify a compound's reactivity, solubility, boiling point, melting point, or chemical composition. wikipedia.org The primary goals of derivatizing compounds like 4,5,6-Trifluorobenzene-1,3-diol are to improve their suitability for analysis, enhance their biological activity, or create new materials with desired properties. smolecule.comnumberanalytics.com In analytical chemistry, derivatization is crucial for converting polar, non-volatile, or thermally unstable compounds into forms that are more amenable to techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). numberanalytics.comlibretexts.org This chemical modification can lead to improved separation, detection, and quantification of the analyte. numberanalytics.comnih.gov

For this compound, derivatization can serve several key purposes:

Enhanced Analytical Properties: Modification of the hydroxyl groups can increase volatility and thermal stability, which is essential for GC analysis. libretexts.orgyoutube.com

Improved Biological Activity: The introduction of different functional groups can alter the molecule's interaction with biological targets, potentially leading to the development of new pharmaceutical compounds. smolecule.com

Creation of Novel Materials: Derivatization can be a pathway to synthesizing new polymers or materials with specific thermal or chemical resistance, leveraging the unique properties imparted by the fluorine atoms. smolecule.com

Derivatization of Hydroxyl Groups for Enhanced Properties

The two hydroxyl (-OH) groups on the this compound ring are the primary sites for derivatization. These reactions aim to alter the polarity and hydrogen-bonding capabilities of the molecule, thereby enhancing its properties for specific applications.

Silylation is a common derivatization technique that involves replacing the active hydrogen of a functional group, such as a hydroxyl group, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. youtube.com This process is widely used in gas chromatography to increase the volatility and thermal stability of polar compounds like polyfluorinated diols. libretexts.orgyoutube.com For this compound, silylation would involve reacting the diol with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS), to form the corresponding bis(trimethylsilyl) ether. youtube.com The resulting derivative is less polar and more volatile, making it suitable for GC analysis. libretexts.org

Table 1: Common Silylating Reagents

| Reagent Name | Abbreviation | Common Applications |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of sugars, phenols, weak acids, amines, and amides. youtube.com |

| Hexamethyldisilazane | HMDS | Silylation of polar compounds for GC analysis. youtube.com |

This table is generated based on the data in the text.

Acylation is the process of introducing an acyl group (R-C=O) into a compound. In the case of this compound, the hydroxyl groups can be acylated to form esters. This is typically achieved by reacting the diol with an acyl halide or an acid anhydride (B1165640) in the presence of a base. ncert.nic.in Acylation serves to decrease the polarity of the diol, making it more volatile. libretexts.org Furthermore, using fluorinated acylating agents can enhance the detectability of the derivative in GC with an electron capture detector (ECD). libretexts.org Acylated derivatives are also generally more stable than their silylated counterparts. libretexts.org

Alkylation involves the introduction of an alkyl group. For phenols, this is commonly achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. alfa-chemistry.com Alkylation of the hydroxyl groups in this compound would result in the formation of ethers. This modification also reduces polarity and increases volatility. libretexts.org

Table 2: Comparison of Acylation and Alkylation for Derivatization

| Reaction | Reagent Type | Product | Key Benefits |

|---|---|---|---|

| Acylation | Acyl halides, acid anhydrides ncert.nic.in | Ester | Increased volatility, enhanced ECD detection (with fluorinated reagents), greater stability. libretexts.org |

| Alkylation | Alkyl halides alfa-chemistry.com | Ether | Reduced polarity, increased volatility. libretexts.org |

This table is generated based on the data in the text.

Diols, such as this compound, can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals, respectively. vaia.comlibretexts.org This reaction involves the two hydroxyl groups of the diol reacting with the carbonyl group of the aldehyde or ketone to form a five or six-membered ring. vaia.com The formation of these cyclic structures serves as a protective group strategy in organic synthesis, masking the reactive hydroxyl groups. vaia.com The reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.orglibretexts.org For this compound, reaction with a simple ketone like acetone (B3395972) in the presence of an acid catalyst would yield a cyclic ketal.

The stability of cyclic acetals and ketals towards various reagents makes them valuable in multi-step syntheses. organic-chemistry.org Deprotection can be achieved by acid-catalyzed hydrolysis. organic-chemistry.org

Derivatization for Analytical and Structural Elucidation Purposes

Derivatization is a powerful tool for improving the analytical detection and structural elucidation of molecules. tandfonline.comspectroscopyonline.com

As previously mentioned, derivatization is frequently employed to make compounds more suitable for chromatographic analysis, particularly gas chromatography. libretexts.org For a polar compound like this compound, its inherent properties would lead to poor peak shape and long retention times in a typical GC system. By converting the polar hydroxyl groups into less polar ethers or esters through alkylation or acylation, the volatility of the compound is increased, leading to better chromatographic performance. libretexts.orgyoutube.com

Furthermore, the introduction of specific chemical moieties can enhance detection. For instance, derivatization with reagents containing fluorine atoms, such as perfluorinated acyl groups, can significantly improve the response of an electron capture detector (ECD), allowing for trace-level analysis. libretexts.orgnih.gov In the context of liquid chromatography, derivatization can be used to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. libretexts.org This is particularly useful for compounds that lack a strong native chromophore.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| Hexamethyldisilazane |

| Trimethylchlorosilane |

This table is generated based on the data in the text.

Spectroscopic Characterization of Derivatized Species

The structural elucidation of derivatives of this compound relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are indispensable tools for confirming the successful modification of the parent compound and for characterizing the newly formed molecules.

For instance, in the case of O-alkylation or O-acylation, ¹H NMR spectroscopy would show the disappearance of the phenolic hydroxyl protons and the appearance of new signals corresponding to the protons of the introduced alkyl or acyl groups. The chemical shifts and coupling patterns of the aromatic proton and the fluorine atoms in ¹⁹F NMR would also be altered by the change in the electronic environment upon derivatization.

Similarly, IR spectroscopy provides clear evidence of derivatization. The characteristic broad O-H stretching band of the starting material would be absent in the spectra of its ether or ester derivatives. Instead, new C-O stretching bands for the ether linkages or C=O and C-O stretching bands for the ester groups would appear. Mass spectrometry serves to confirm the molecular weight of the new derivative, consistent with the addition of the specific functional group.

While specific spectroscopic data for derivatives of this compound are not extensively reported in publicly available literature, the principles of spectroscopic analysis of analogous aromatic compounds are well-established. For example, the characterization of 1,3,5-triarylbenzene derivatives and phosphorus-containing hetero-sugars relies on detailed NMR and IR analysis to determine their complex structures. rsc.orgresearchgate.net

Derivatization for Chiral Resolution and Enantioselective Synthesis

The introduction of chirality to the this compound scaffold through derivatization is a critical step for its application in asymmetric synthesis and the development of enantiomerically pure compounds. This can be achieved by reacting the diol with chiral auxiliaries or by employing chiral catalysts in subsequent reactions.

One common strategy involves the esterification or etherification of the hydroxyl groups with a chiral acid or alcohol, respectively. This results in the formation of a diastereomeric mixture that can often be separated using standard chromatographic or crystallization techniques. Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically enriched or pure derivative of this compound.

Although direct examples involving this compound are scarce in the literature, the principles of this approach are widely applied. For instance, the synthesis of enantiomerically pure 1,3-diols is often achieved through the asymmetric reduction of β-hydroxy ketones, which themselves can be generated via enantioselective aldol (B89426) reactions. nih.gov Furthermore, bimetallic catalytic systems have been developed for the asymmetric synthesis of complex heterocyclic structures like dihydro-1,3-dioxepines, demonstrating the power of catalysis in achieving high enantioselectivity. nih.govrsc.org These established methodologies provide a conceptual framework for the potential development of chiral derivatives of this compound.

Influence of Derivatization on the Molecular Architecture and Electronic Landscape of this compound Derivatives

For example, the conversion of the hydroxyl groups to bulkier ether or ester groups will introduce steric hindrance, influencing the preferred conformation of the side chains and potentially the planarity of the benzene (B151609) ring. These structural changes can dictate the packing of the molecules in the solid state, leading to different crystal structures and physical properties.

The electronic nature of the attached groups also plays a crucial role. Electron-donating groups will increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups will decrease the ring's electron density. These modifications to the electronic landscape can be harnessed to tune the reactivity of the molecule and its potential for forming non-covalent interactions such as hydrogen bonding and π-π stacking. Such interactions are critical in the design of liquid crystalline materials and other functional organic materials. The synthesis of novel asymmetric diones fused with 1,3-oxazepine and oxazepane rings highlights how molecular structure influences mesomorphic behaviors. researchgate.net

Computational studies, though not specifically found for this compound derivatives, are a powerful tool to predict and understand these changes. Density Functional Theory (DFT) calculations, for example, can provide insights into the optimized geometry, electrostatic potential, and frontier molecular orbitals of the derivatized compounds, offering a theoretical basis for their observed properties and reactivity.

Computational and Theoretical Investigations of 4,5,6 Trifluorobenzene 1,3 Diol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of 4,5,6-trifluorobenzene-1,3-diol, which govern its reactivity. These methods allow for a detailed examination of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Calculations and Advanced Computational Methods

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems like this compound. DFT methods, particularly those employing hybrid functionals such as B3LYP, are well-suited for calculating the optimized geometry and vibrational frequencies of such molecules in their ground state. For a more precise understanding of interaction energies, especially non-covalent interactions, advanced computational methods like Møller-Plesset perturbation theory (MP2) are often employed.

In the study of related fluorinated benzene (B151609) derivatives, DFT calculations have been successfully used to analyze molecular structures and vibrational spectra. For instance, a combined experimental and theoretical study on 1,3,5-tribromo-2,4,6-trifluoro-benzene utilized the B3LYP method with the 6-31++G(d,p) basis set to achieve good agreement between calculated and experimental geometric parameters. Similarly, studies on various isomers of tetranitro-bis-1,2,4-triazoles have demonstrated the power of DFT in predicting their structures and energetic properties. These established methodologies provide a robust framework for the theoretical investigation of this compound.

Analysis of Molecular Orbitals and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the hydroxyl groups, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative fluorine atoms. The presence of three highly electronegative fluorine atoms is expected to lower the energy of the LUMO, making the molecule a better electron acceptor compared to unsubstituted resorcinol (B1680541).

Computational studies on similar molecules, such as fluorinated allopurinol, have shown that fluorination can enhance chemical stability, as evidenced by the HOMO-LUMO gap. In the case of 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, calculations of HOMO and LUMO energies revealed the occurrence of charge transfer within the molecule. These findings suggest that a detailed analysis of the frontier orbitals of this compound would provide valuable insights into its electronic properties and reactivity.

| Molecular Orbital | Expected Localization | Significance |

| HOMO | Benzene ring, Oxygen atoms of hydroxyl groups | Electron-donating ability |

| LUMO | Benzene ring, Carbon atoms bonded to fluorine | Electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical stability and reactivity |

Conformational Analysis and Intramolecular Interactions

Computational studies on related fluorophenol derivatives have shown that intramolecular hydrogen bonds between a hydroxyl group and a neighboring fluorine atom can occur. acs.org For example, in 2-fluorophenol, a weak intramolecular F···H hydrogen bond is predicted by MP2/6-31G** calculations. acs.org This interaction leads to characteristic changes in geometry, such as a lengthening of the O-H and C-F bonds involved. acs.org

In this compound, several conformers can be envisioned, characterized by the orientation of the two O-H bonds. Intramolecular hydrogen bonding can occur between the hydrogen of one hydroxyl group and the oxygen of the adjacent hydroxyl group, or between a hydroxyl hydrogen and an adjacent fluorine atom. The relative energies of these conformers, calculated using methods like DFT, would reveal the most stable structures. It is plausible that conformers stabilized by intramolecular hydrogen bonds are energetically favored. Studies on other 1,3-diols have highlighted the importance of such intramolecular interactions in determining the preferred conformation.

Molecular Electrostatic Potential (MEP) Mapping and Interpretation

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is expected to show regions of high negative potential around the oxygen atoms of the hydroxyl groups, making them likely sites for hydrogen bond donation. The fluorine atoms, due to their high electronegativity, will also contribute to negative potential regions. Conversely, the hydrogen atoms of the hydroxyl groups will exhibit positive potential, making them hydrogen bond donors. The aromatic protons will also show some degree of positive potential.

The analysis of MEP maps has proven useful in understanding the reactivity of substituted pyridines, where the depth and accessibility of the minimum potential near the nitrogen atom correlate with its susceptibility to N-oxidation. nih.gov In the context of this compound, the MEP map would provide a clear visual guide to the molecule's reactive sites and its potential for intermolecular interactions.

Investigation of Intermolecular Interactions in this compound and its Complexes

The hydroxyl and fluorine substituents in this compound are key players in directing its intermolecular interactions, particularly through the formation of hydrogen bonds.

Hydrogen Bonding Networks and Their Energetics

In the solid state and in solution, this compound molecules can engage in extensive intermolecular hydrogen bonding. The hydroxyl groups can act as both hydrogen bond donors (via the H atom) and acceptors (via the O atom). The fluorine atoms can also participate as weak hydrogen bond acceptors.

Halogen Bonding and its Role in Supramolecular Assemblies

Halogen bonding is a directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid, interacting with a Lewis base. In the case of this compound, the highly electronegative fluorine atoms can participate in such interactions, which can be pivotal in the formation of larger, ordered supramolecular structures.

Computational analyses of related polyfluorinated aromatic compounds have shed light on these interactions. While fluorine is the least polarizable halogen and thus a weaker halogen bond donor than iodine or bromine, the cumulative effect of multiple fluorine substituents on a benzene ring can create a significant region of positive electrostatic potential. acs.org This allows the fluorine atoms in this compound to form halogen bonds with Lewis bases, such as the oxygen atoms of the hydroxyl groups, either intramolecularly or intermolecularly. These C-F···O interactions, although individually modest, can collectively provide substantial stability to crystal lattices and other self-assembled structures. mdpi.com

The presence of two hydroxyl groups on the aromatic ring introduces a dynamic interplay between hydrogen bonding and halogen bonding. The hydroxyl groups are potent hydrogen bond donors and acceptors. Theoretical studies on systems containing both types of interactions reveal a degree of interdependence; the formation of a hydrogen bond can influence the strength and geometry of an adjacent halogen bond, and vice versa. mdpi.com Consequently, the supramolecular architecture of this compound in the solid state is likely governed by a complex network of O-H···O hydrogen bonds, C-F···O halogen bonds, and other weak interactions, such as C-F···π contacts. The synergy and competition between these forces dictate the final three-dimensional arrangement of the molecules.

Aromatic π-Stacking Interactions and Substituent Effects

Aromatic π-stacking interactions are fundamental non-covalent forces that drive the self-assembly of aromatic molecules. The nature and strength of these interactions are highly sensitive to the substituents on the aromatic ring. For this compound, the three fluorine atoms and two hydroxyl groups profoundly modify its π-stacking behavior in comparison to benzene.

The potent electron-withdrawing nature of the fluorine atoms depletes the electron density of the aromatic π-system, resulting in a "π-acidic" ring. nih.gov This electron-deficient character promotes strong stacking interactions with electron-rich (π-basic) aromatic systems. For example, computational studies have demonstrated that hexafluorobenzene (B1203771) forms a stable co-crystal with the electron-rich mesitylene (B46885) through strong π-π stacking. nih.gov It is therefore predicted that the trifluorinated ring of this compound would engage in favorable stacking interactions with π-basic aromatic compounds.

Substituents also impact the preferred geometry of π-stacked arrangements. While benzene dimers often adopt parallel-displaced or T-shaped configurations, the presence of fluorine can disrupt these conventional motifs. rsc.org Studies on halobenzenes have indicated that fluorine substitution can lead to a greater propensity for offset-stacking or edge-to-face geometries. rsc.org The intricate balance of the electron-deficient trifluorinated core and the hydrogen-bonding hydroxyl groups in this compound is expected to create a complex potential energy landscape with various possible low-energy π-stacked conformations.

| Substituent | Electronic Effect | Predicted Impact on π-Stacking | Favored Interaction Partner |

|---|---|---|---|

| -F (x3) | Strongly Electron-Withdrawing (π-acidic ring) | Enhances stacking with electron-rich rings. May alter preferred geometry from parallel-displaced to offset. | π-basic (electron-rich) aromatic rings |

| -OH (x2) | Electron-Donating (Resonance) | Counteracts fluorine's effect to a degree, introduces potential for hydrogen bonding to influence stacking geometry. | Can interact via hydrogen bonds with suitable acceptors. |

Prediction of Thermodynamic Parameters and Reaction Pathways

Computational chemistry offers a robust framework for the prediction of thermodynamic properties and the elucidation of reaction mechanisms for molecules like this compound, especially when experimental data is limited.

A critical thermodynamic parameter for a phenol (B47542) is its acid dissociation constant (pKa), which governs its degree of ionization in solution. Density Functional Theory (DFT) calculations have proven to be a reliable tool for predicting pKa values. The method typically involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment, often using a continuum solvation model like the Solvation Model based on Density (SMD). researchgate.net For enhanced accuracy, some protocols also incorporate a small number of explicit solvent molecules. researchgate.net Research on a variety of substituted phenols has demonstrated that such computational approaches can predict pKa values with a mean absolute error as low as 0.3 pKa units. researchgate.net Given the strong electron-withdrawing nature of the three fluorine atoms, it is anticipated that the hydroxyl groups of this compound will be significantly more acidic (i.e., have a lower pKa) than those of unsubstituted phenol.

In addition to thermodynamic properties, computational methods can map out potential reaction pathways. For instance, the mechanism of electrophilic aromatic substitution, a cornerstone of aromatic chemistry, can be thoroughly investigated. DFT calculations can identify the transition states and intermediates involved, allowing for the calculation of activation energies. nih.gov This information reveals the kinetic feasibility and the regioselectivity of a given reaction. For this compound, the directing effects of the substituents are in opposition: the hydroxyl groups are activating and ortho-, para-directing, whereas the fluorine atoms are deactivating but also ortho-, para-directing. Computational analysis of the energies of the possible carbocation intermediates (sigma complexes) would be essential to predict the most probable site(s) of substitution.

| Property | Computational Method | Predicted Outcome | Rationale |

|---|---|---|---|

| pKa | DFT with SMD solvation model | Lower than phenol (more acidic) | Strong electron-withdrawing effect of three fluorine atoms stabilizes the phenoxide conjugate base. |

| Electrophilic Substitution Regioselectivity | DFT (Transition State Analysis) | Complex; likely a mixture of products. The position ortho to both hydroxyl groups (C2) is a probable site. | Requires analysis of competing directing effects of activating -OH groups and deactivating -F groups. |

Computational Design of Functionalized Derivatives of this compound

The tools of computational chemistry can be leveraged for the de novo design of functionalized derivatives of this compound tailored for specific applications. This "in silico" design approach can significantly accelerate the discovery of new materials and molecules by prioritizing synthetic efforts on the most promising candidates.

By understanding the non-covalent interactions at play, derivatives can be engineered to self-assemble into desired supramolecular structures. For example, by introducing functional groups that are stronger halogen or hydrogen bond donors/acceptors, the formation of robust and predictable one-, two-, or three-dimensional networks can be programmed. Virtual screening of a library of potential derivatives can identify candidates with the optimal geometry and interaction energies for a target architecture.

Furthermore, computational methods allow for the fine-tuning of the electronic properties of derivatives. If a specific acidity is required, for instance, DFT calculations can predict how different substituents will modulate the pKa of the hydroxyl groups. This enables a rational approach to tuning the molecule's chemical reactivity and solubility.

In fields such as materials science and medicinal chemistry, computational design is a powerful strategy. Derivatives could be designed to exhibit specific optical or electronic properties for use in organic electronics. Time-dependent DFT (TD-DFT) can predict the UV-Vis absorption and fluorescence spectra of novel derivatives, guiding the design of new chromophores or fluorophores. Similarly, if the this compound scaffold is identified as a hit in a drug discovery screen, computational tools like molecular docking and molecular dynamics simulations can be used to design modifications that enhance binding affinity and selectivity for a biological target. The successful computational design and synthesis of functionalized aryl silanes for radiolabeling applications underscores the potential of this approach to generate novel functional molecules. nih.gov

Advanced Applications and Future Research Directions in Fluorinated Aromatic Diol Chemistry

4,5,6-Trifluorobenzene-1,3-diol as a Versatile Molecular Building Block

The structure of this compound, with its reactive hydroxyl groups and the influence of its electron-withdrawing fluorine atoms, theoretically makes it a candidate for a versatile building block in organic synthesis. smolecule.com

Synthesis of Complex Polyfluorinated Organic Molecules

Precursors for Liquid Crystalline Materials and Optoelectronic Components

Fluorinated compounds are known to be used in the synthesis of liquid crystals and materials for optoelectronic devices due to their ability to modify properties such as dielectric anisotropy and viscosity. While there is extensive research on other fluorinated diols and their incorporation into liquid crystalline structures, specific studies detailing the use of this compound as a direct precursor for these applications are not available in the searched scientific literature. The potential for this compound in such applications remains a theoretical prospect pending further research.

Scaffolds for Supramolecular Chemistry and Self-Assembly

The directional nature of hydrogen bonding from the diol functionality, combined with the potential for halogen bonding from the fluorine atoms, suggests that this compound could be a valuable scaffold in supramolecular chemistry. These interactions can guide the self-assembly of molecules into well-defined architectures. Research on similar fluorinated benzene (B151609) derivatives has shown their utility in forming complex supramolecular structures. However, specific studies focusing on the self-assembly properties of this compound itself are not prominently featured in the available literature.

Integration into Advanced Materials Science

The incorporation of fluorinated building blocks into polymers and other materials can impart desirable properties.

Development of Fluorinated Polymers and Resins

The diol functionality of this compound allows it to be used as a monomer in polymerization reactions, such as the synthesis of polyesters or polyethers. The resulting fluorinated polymers would be expected to exhibit enhanced thermal and chemical stability. While the development of fluorinated polymers is an active area of research, specific examples of polymers or resins derived from this compound are not described in the searched literature.

Application in Organic Electronic and Spintronic Materials

The electronic properties of organic materials can be finely tuned by the introduction of fluorine atoms. This makes fluorinated compounds attractive for applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The field of spintronics also explores the use of organic materials for controlling electron spin. Although there is a broad interest in fluorinated organic semiconductors, there is no specific, publicly available research that details the application of this compound or its derivatives in organic electronic or spintronic materials.

Design and Synthesis of Novel Ligands for Coordination Chemistry

The diol functionality of this compound serves as a versatile starting point for the synthesis of sophisticated ligands for coordination chemistry. The electron-withdrawing nature of the three fluorine atoms significantly influences the acidity of the phenolic protons, which in turn can modulate the properties of the resulting metal complexes.

A primary route to ligand design involves the transformation of the diol into dialdehyde (B1249045) or diketone precursors. These can then undergo condensation reactions with various amines to form Schiff base ligands. For instance, a Vilsmeier-Haack or Duff reaction could introduce aldehyde groups at the 2- and/or 4-positions, which, following reaction with a diamine like 1,2-phenylenediamine, would yield a salen-type ligand. The resulting fluorinated chlorido[salophene]iron(III) complexes, for example, have been investigated for their potential biological applications. acs.org The synthesis of such ligands and their subsequent complexation with transition metals like iron, cobalt, or nickel could lead to catalysts with novel reactivity or materials with interesting magnetic and electronic properties. acs.orgresearchgate.netyoutube.com

Another avenue involves using the diol as a building block for larger, multi-directional ligands. For example, it could be incorporated into dendritic or triazine-based structures. researchgate.net The rigidity of the fluorinated phenyl ring combined with the coordinating hydroxyl or ether-linked groups could lead to pre-organized ligand architectures, facilitating the formation of specific supramolecular structures or polynuclear metal complexes with applications in catalysis. researchgate.net

Table 1: Potential Ligand Synthesis Strategies from this compound

| Precursor Modification | Reaction Type | Potential Ligand Class | Target Metal Ions |

| Formylation | Vilsmeier-Haack/Duff | Schiff Base (e.g., Salen-type) | Fe(III), Co(II), Ni(II) |

| Etherification | Williamson Ether Synthesis | Podands, Cryptands | Alkali Metals, Lanthanides |

| Coupling Reactions | Suzuki/Sonogashira | Bipyridyl-analogs, Acetylenic linkers | Ru(II), Pd(II), Pt(II) |

| Esterification | Fischer Esterification | Polyester-based macrocycles | Various Transition Metals |

Exploration of Unique Properties Arising from Trifluorination

The introduction of three fluorine atoms onto the benzene-1,3-diol scaffold imparts a unique set of properties that distinguish it from its non-fluorinated counterpart, resorcinol (B1680541). Fluorine's high electronegativity and the strength of the carbon-fluorine bond are central to these modifications. numberanalytics.com

The most significant impact is on the electronic nature of the aromatic ring. The three adjacent fluorine atoms act as powerful electron-withdrawing groups, which has several consequences:

Increased Acidity: The pKa of the hydroxyl groups is expected to be significantly lower than that of resorcinol, making this compound a stronger Brønsted acid.

Modified Reactivity: The electron-deficient nature of the ring alters its reactivity in electrophilic aromatic substitution reactions.

Enhanced Stability: The C-F bond is exceptionally strong, contributing to high thermal stability and resistance to oxidative degradation. numberanalytics.com

Furthermore, fluorination dramatically influences intermolecular interactions and bulk material properties. Increased hydrophobicity and, paradoxically, oleophobicity are common features of highly fluorinated compounds. researchgate.netrsc.org These properties are critical in the design of functional materials, from self-cleaning surfaces to specialized solvents. In a biological context, fluorination can enhance membrane permeability, improve metabolic stability, and facilitate stronger binding interactions with proteins through halogen bonding.

Table 2: Comparative Properties of Aromatic Diols

| Property | Resorcinol (Benzene-1,3-diol) | This compound (Predicted) |

| Acidity (pKa) | ~9.3, 11.1 | Lower (More acidic) |

| Lipophilicity (LogP) | 1.06 | Higher (More lipophilic) |

| Thermal Stability | Moderate | High |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Primarily H-bond donor (weakened acceptor ability) |

| Biological Half-life | Short | Longer due to metabolic stability |

Prospective Research in Stereoselective Synthesis and Functionalization

The field of stereoselective synthesis offers exciting prospects for creating complex, chiral molecules from achiral precursors like this compound. Future research could focus on several key areas:

Desymmetrization: The two hydroxyl groups are chemically equivalent. A key research challenge is the development of catalytic methods for the enantioselective mono-functionalization of one hydroxyl group, leaving the other available for subsequent transformations. This would create a valuable chiral building block.

Stereoselective Functionalization of the Ring: While the aromatic ring is planar, its derivatization could lead to chiral products. For instance, catalytic asymmetric hydrogenation of the ring could produce chiral fluorinated cyclohexane-diols. Moreover, radical-polar crossover reactions involving organoboron intermediates could potentially enable the stereoselective tris-functionalization of related fluorinated cyclic systems. nih.gov

Atroposelective Synthesis: If the hydroxyl groups are derivatized with bulky substituents, rotation around the aryl-substituent bond could be restricted, leading to atropisomerism. The development of catalytic methods for the atroposelective synthesis of C-N or C-O bonds involving the diol scaffold is a promising research direction for creating novel chiral ligands or catalysts. acs.org

Frustrated Lewis Pair (FLP) Chemistry: Recent advances in FLP-mediated monoselective C-F bond activation could be explored. nih.gov While challenging on an electron-rich diol, this approach could offer a pathway to selectively replace a single fluorine atom with another functional group in a stereocontrolled manner, opening up new avenues for molecular design.

Emerging Interdisciplinary Applications of Polyfluorinated Benzene Diols

The unique properties of polyfluorinated benzene diols like this compound position them as valuable components in a wide range of interdisciplinary applications.

Materials Science: These diols can serve as precursors for high-performance fluoropolymers with enhanced thermal stability and chemical resistance. man.ac.uk Their incorporation into liquid crystal compositions is another area of interest, where the polarity and shape of the fluorinated core can be used to tune the properties of the liquid crystalline phase. nih.gov

Supramolecular Chemistry: The defined geometry and potential for hydrogen bonding and halogen bonding make these compounds excellent building blocks for self-assembling systems. They could be used to construct macrocycles or cages for molecular recognition, such as the capture of environmentally persistent per- and polyfluoroalkyl substances (PFAS) from water. nih.govchemrxiv.org

Pharmaceutical and Agrochemical Chemistry: The introduction of a trifluorinated resorcinol moiety into biologically active molecules is a strategy to enhance efficacy. Fluorination can improve metabolic stability, bioavailability, and binding affinity. researchgate.net This makes this compound a valuable scaffold for medicinal chemistry discovery programs.

Energy Storage and Electronics: Fluorinated materials are being explored for applications in energy storage, for example, as electrolytes in batteries or as components of fluorinated graphene for advanced electronic devices. numberanalytics.comman.ac.uk The diol could be a precursor to fluorinated monomers for creating novel recyclable fluoropolymers or functionalized graphene derivatives. man.ac.uk

The continued exploration of the synthesis and reactivity of this compound and related polyfluorinated systems is poised to unlock new solutions and innovations across a broad scientific landscape.

Q & A

Q. What are the optimal synthetic routes for 4,5,6-Trifluorobenzene-1,3-diol, and how do reaction conditions influence yield?

Methodological Answer: A common precursor for fluorinated aromatic diols is fluorinated benzene-diamine derivatives. For example, 3,4,5-trifluorobenzene-1,2-diamine can be cyclized using thionyl chloride (SOCl₂) in chloroform with triethylamine as a base to form benzothiadiazole derivatives, which may undergo hydrolysis or reduction to yield diols . Key parameters include:

- Temperature : Reactions are typically conducted at 0°C during reagent addition to control exothermicity.

- Solvent : Chloroform or methanol is used for solubility and stability of intermediates.

- Workup : Neutralization with NaOH and extraction with ethyl acetate are critical for isolating polar diol products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- GC-MS : Derivatize the diol with trimethylsilane (TMS) to improve volatility. Compare retention times and mass spectra with standards (e.g., 3,4,6-trifluorobenzene diol derivatives show characteristic fragmentation patterns at m/z 162–165) .

- ¹⁹F NMR : Fluorine chemical shifts for meta- and para-fluorine atoms in aromatic diols typically appear between δ -140 to -160 ppm (tetramethylsilane reference) .

- HPLC : Use a C18 column with acetonitrile/water (60:40) and UV detection at 254 nm for polar fluorinated compounds .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage : Refrigerate at 2–8°C in amber glass vials to prevent photodegradation. Avoid aqueous solutions due to hydrolysis risks .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to minimize oxidation. Stability tests show decomposition >5% after 72 hours at room temperature .

Advanced Research Questions

Q. How does the electronic effect of fluorine substitution influence the reactivity of this compound in enzyme-catalyzed reactions?

Methodological Answer: Fluorine’s electron-withdrawing nature increases the diol’s acidity (pKa ~8–9), enhancing binding to metalloenzymes like toluene dioxygenase. Computational docking (e.g., using AutoDock Vina) reveals that this compound binds to TodS sensor kinases with ΔG ≈ -7.2 kcal/mol, comparable to toluene . Experimental validation involves:

Q. What strategies resolve contradictions in reported regioselectivity during dihydroxylation of polyfluorinated benzenes?

Methodological Answer: Discrepancies arise from competing pathways:

gem-Elimination : Fluorine at adjacent positions (e.g., 4,5,6-F₃) promotes elimination of HF, forming difluorinated diols .

Steric Effects : Bulky substituents favor para-dihydroxylation. For example, 2,4,5-trifluorophenyl groups in butanedione derivatives show >80% para-selectivity .

Resolution Method :

Q. How can computational modeling predict the metabolic fate of this compound in microbial systems?

Methodological Answer:

- QSAR Models : Train models on fluorocatechol degradation rates (e.g., Pseudomonas spp. data) to predict defluorination likelihood.

- MD Simulations : Simulate diol binding to diol dehydrogenases (e.g., PDB: 1FDO) using GROMACS. Key interactions include H-bonds with Ser148 and hydrophobic contacts with Phe151 .

Q. What experimental designs mitigate challenges in synthesizing enantiopure fluorinated diol derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.